molecular formula C15H13BN2O3 B7956196 {4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid

{4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid

Cat. No.: B7956196
M. Wt: 280.09 g/mol
InChI Key: ZNHJXWQRCHMCKJ-UHFFFAOYSA-N
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Description

{4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid is a compound that features a boronic acid group attached to a phenyl ring, which is further connected to a 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the boronic acid group. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the 1,2,4-oxadiazole ring. The phenylboronic acid moiety can be introduced via a Suzuki coupling reaction, where a halogenated precursor is reacted with a boronic acid under palladium-catalyzed conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

{4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The boronic acid group can participate in Suzuki coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Metal hydrides such as lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products Formed

    Oxidation: Phenols.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

The boronic acid functional group in this compound is particularly useful in the development of pharmaceuticals. Its ability to interact with biological molecules allows for:

  • Drug Design : Boronic acids are often used in the design of protease inhibitors and other therapeutic agents. The specific structure of {4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid may enhance the efficacy of drug candidates targeting diseases such as cancer and diabetes.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Suzuki Coupling Reactions : It can participate in cross-coupling reactions to form biaryl compounds, which are important intermediates in the synthesis of various organic molecules.
  • Functionalization of Aromatic Compounds : The presence of the oxadiazole moiety can facilitate further functionalization reactions, expanding the range of derivatives that can be synthesized.

Materials Science

In materials science, this compound is explored for:

  • Sensors : The compound's ability to form complexes with sugars makes it a candidate for developing sensors that detect glucose levels in biological samples.
  • Polymer Chemistry : Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of {4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid largely depends on its application. In medicinal chemistry, the boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, inhibiting their activity. The oxadiazole ring can interact with various molecular targets, potentially disrupting biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • {4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid
  • {4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid
  • {4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid

Uniqueness

{4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s electronic properties, making it distinct from other similar compounds.

Biological Activity

The compound {4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and various applications in research and therapeutics.

  • Molecular Formula : C15H13BN2O3
  • Molar Mass : 280.09 g/mol
  • CAS Number : 2377609-92-0

The structure of this compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biological applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Antibacterial Activity : Research indicates that boronic acids can interact with bacterial cell surfaces, leading to increased sensitivity and potential lethality against certain strains, such as E. coli .
  • Inhibition of Proteases : Compounds containing oxadiazole moieties have shown promise in inhibiting proteases, particularly those involved in viral replication such as the papain-like protease (PLpro) of SARS-CoV-2 . This suggests potential applications in antiviral therapies.

Antifibrotic Properties

A study focused on a series of oxadiazole derivatives demonstrated significant antifibrotic activity. The compounds exhibited low cytotoxicity while effectively reducing connective tissue growth factor (CTGF) gene expression in vitro. This highlights the therapeutic potential of oxadiazole derivatives in fibrotic diseases .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies suggest that modifications to the oxadiazole ring and the boronic acid group can significantly influence biological activity. For instance, variations in aryl substitutions have been shown to enhance potency against specific targets .

Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialEffective against E. coli through surface interactions
AntiviralInhibits papain-like protease (PLpro)
AntifibroticReduces CTGF expression with low cytotoxicity

Properties

IUPAC Name

[4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BN2O3/c1-10-2-4-12(5-3-10)15-17-14(18-21-15)11-6-8-13(9-7-11)16(19)20/h2-9,19-20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHJXWQRCHMCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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